![molecular formula C18H16F2N4O B2803272 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034513-04-5](/img/structure/B2803272.png)
1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DFP-PU and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity:
- Xie Xian-ye (2007) synthesized N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas, showing acaricidal activity in preliminary bioassays (Xie Xian-ye, 2007).
- Lloyd and Steed (2011) discussed the formation of hydrogels by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in acids, highlighting the tunability of gels' physical properties (Lloyd & Steed, 2011).
- Getlik et al. (2012) designed N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, demonstrating potent inhibition of p38α activity (Getlik et al., 2012).
- Rudnitskaya et al. (2009) identified heteroaromatic organofluorine compounds, including substituted pyrazoles, as inhibitors of fructose-1,6-bisphosphatase, crucial in metabolic research (Rudnitskaya et al., 2009).
Chemical Synthesis and Theoretical Studies:
- Al-Amiery et al. (2012) conducted Density Functional Theory calculations on synthesized pyranopyrazoles, providing insight into their molecular orbitals and spatial characteristics (Al-Amiery et al., 2012).
- Xin-jian et al. (2006) synthesized derivatives of N-substituted phenyl ureas with plant growth regulating activity, underlining the agricultural implications (Xin-jian et al., 2006).
- Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines with antimicrobial activity, indicating potential pharmaceutical applications (Farghaly & El-Kashef, 2005).
Synthesis and Characterization for Potential Applications:
- Sujatha et al. (2019) synthesized novel N-(4-chloro-2-trifluoroactyl phenyl) aminothiazole derivatives, showing significant antibacterial and antifungal activity (Sujatha et al., 2019).
- Machado et al. (2011) synthesized ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting their potential in organic synthesis and pharmaceutical applications (Machado et al., 2011).
- Kirschbaum and Wadke (1976) demonstrated the gelation of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride by urea solutions, suggesting implications in material science (Kirschbaum & Wadke, 1976).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c19-15-7-4-8-16(20)17(15)23-18(25)21-9-10-24-12-14(11-22-24)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAZXSVJPPEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea |
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